2-[(2-isopropyl-5-methylphenoxy)methyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide
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Overview
Description
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE involves multiple steps, starting with the preparation of the core structures. The key steps include:
Formation of the Phenoxy Group: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with appropriate reagents to form the phenoxy group.
Spiro Compound Formation: The spiro[1,3-benzodioxole-2,1’-cyclopentan] structure is synthesized through a series of cyclization reactions.
Coupling Reactions: The phenoxy group and the spiro compound are then coupled using suitable coupling agents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and spiro groups.
Reduction: Reduction reactions can target the benzamide group, converting it to amines.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
Scientific Research Applications
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenoxy and spiro groups can interact with enzymes and proteins, altering their activity. The benzamide group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: Shares the phenoxy group but lacks the spiro and benzamide structures.
Spiro[1,3-benzodioxole-2,1’-cyclopentan]: Contains the spiro structure but lacks the phenoxy and benzamide groups.
Uniqueness
The uniqueness of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C29H31NO4 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylbenzamide |
InChI |
InChI=1S/C29H31NO4/c1-19(2)23-12-10-20(3)16-26(23)32-18-21-8-4-5-9-24(21)28(31)30-22-11-13-25-27(17-22)34-29(33-25)14-6-7-15-29/h4-5,8-13,16-17,19H,6-7,14-15,18H2,1-3H3,(H,30,31) |
InChI Key |
LOUDPAIEHHGROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)OC5(O4)CCCC5 |
Origin of Product |
United States |
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